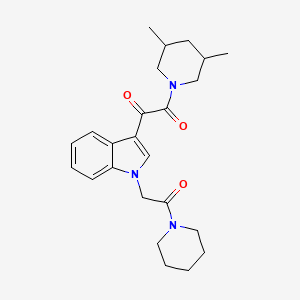
1-(3,5-dimethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that appears to be related to piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure suggests the presence of multiple functional groups, including a piperidine ring, an indole moiety, and a dione group, which could contribute to its chemical reactivity and potential pharmacological properties.
Synthesis Analysis
The synthesis of related piperazine derivatives has been explored in various studies. For instance, a 1,4-piperazine-2,5-dione derivative was synthesized from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding polymorphic crystalline forms with different hydrogen-bonding networks . Another study reported the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives through a four-component cyclocondensation, indicating the versatility of piperazine-based syntheses . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can significantly influence their solution conformation and biological activity. A study on a related compound, 1-(3,5-dimethylphenyl)methyl-3(S)-(1H-indol-3-yl)methyl-6(S)-phenylmethyl-2,5-piperazinedione, revealed a specific solution conformation through NMR and molecular modeling, which could be relevant for understanding the conformational preferences of the compound .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions due to their functional groups. For example, 1,4-dimethyl-piperazine-2,3-dione can react with organometallic reagents to form symmetrically substituted α-diones . This reactivity could be extrapolated to the compound , suggesting possible routes for further functionalization or the formation of novel derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be quite diverse. The study of a 1,4-dihydropyridine derivative containing a dioxane dione group revealed aggregation-induced emission properties and polymorphism, which are influenced by molecular conformation and intermolecular interactions . These findings highlight the importance of understanding the physical and chemical properties of the compound , as they can impact its potential applications in materials science or pharmaceuticals.
Applications De Recherche Scientifique
High-performance Thin-layer Chromatography for Pharmaceutical Analysis
One relevant research application involves the development of specific and sensitive assay methods for pharmaceuticals using high-performance thin-layer chromatography (HPTLC). A study by Rode and Tajne (2021) developed a validated HPTLC method for determining linagliptin in tablet dosage form, demonstrating the utility of HPTLC in pharmaceutical analysis for both the active pharmaceutical ingredient and possible degradation products Rode & Tajne, 2021.
Review of Thermophysical Property Measurements
Research on the thermophysical properties of mixtures containing ethers and non-polar solvents by Marsh et al. (1999) provides a comprehensive review of binary and ternary mixtures. This work highlights the importance of understanding the interactions and properties of mixtures for applications in chemical engineering and materials science Marsh et al., 1999.
Insights into Small Molecule Applications Against Fusarium oxysporum
A comparative review by Kaddouri et al. (2022) on small molecules tested against Fusarium oxysporum sheds light on the structure-activity relationship (SAR) and the pharmacophore sites of antifungal compounds. This research underscores the potential of chemical synthesis in developing antifungal agents and the importance of SAR studies in medicinal chemistry Kaddouri et al., 2022.
Novel Brominated Flame Retardants
The study on novel brominated flame retardants (NBFRs) by Zuiderveen et al. (2020) reviews their occurrence in various environments and their potential risks. This research is critical for environmental toxicology, highlighting the need for more studies on the occurrence, environmental fate, and toxicity of NBFRs Zuiderveen et al., 2020.
Liquid Crystal Dimers and the Twist-bend Nematic Phase
Research on methylene-linked liquid crystal dimers by Henderson and Imrie (2011) explores their transitional properties and the discovery of the twist-bend nematic phase. This work is significant for materials science, especially in the development of new liquid crystal technologies Henderson & Imrie, 2011.
Propriétés
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-17-12-18(2)14-27(13-17)24(30)23(29)20-15-26(21-9-5-4-8-19(20)21)16-22(28)25-10-6-3-7-11-25/h4-5,8-9,15,17-18H,3,6-7,10-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNMRDANZVRYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

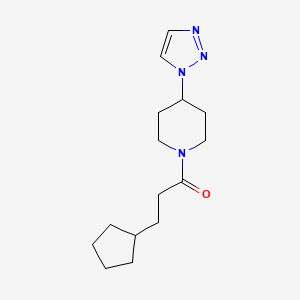
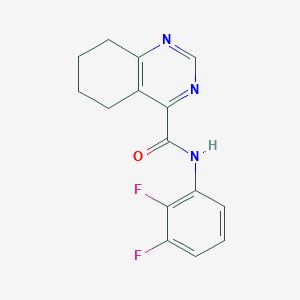
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2519545.png)
![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2519547.png)
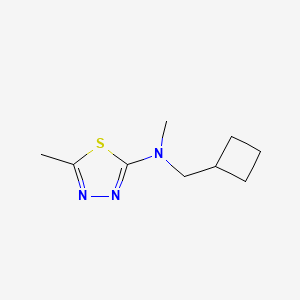
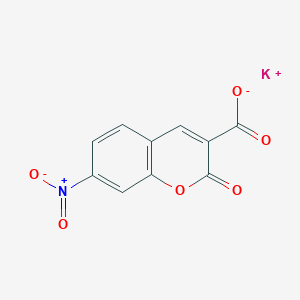
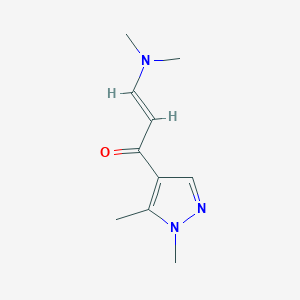
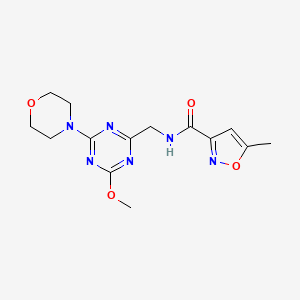
![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2519559.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)
![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)
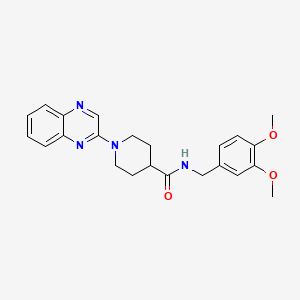
![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)